molecular formula C16H10N2O4 B2601759 4-(4-Formyl-2-pyrimidinyl)phenyl 2-furoate CAS No. 477870-58-9

4-(4-Formyl-2-pyrimidinyl)phenyl 2-furoate

Cat. No.: B2601759
CAS No.: 477870-58-9
M. Wt: 294.266
InChI Key: WZBKNJWWXYWYIO-UHFFFAOYSA-N
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Description

4-(4-Formyl-2-pyrimidinyl)phenyl 2-furoate is a heterocyclic organic compound featuring a pyrimidine ring substituted with a formyl group at the 4-position and a phenyl ester linked to 2-furoic acid. Its molecular formula is C₁₆H₁₁N₂O₄ (molecular weight: 295.27 g/mol). The formyl group on the pyrimidine ring enhances reactivity, making it a versatile intermediate in pharmaceutical and materials chemistry .

Properties

IUPAC Name

[4-(4-formylpyrimidin-2-yl)phenyl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O4/c19-10-12-7-8-17-15(18-12)11-3-5-13(6-4-11)22-16(20)14-2-1-9-21-14/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZBKNJWWXYWYIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)OC2=CC=C(C=C2)C3=NC=CC(=N3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801332226
Record name [4-(4-formylpyrimidin-2-yl)phenyl] furan-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801332226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.15 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822239
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

477870-58-9
Record name [4-(4-formylpyrimidin-2-yl)phenyl] furan-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801332226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Formyl-2-pyrimidinyl)phenyl 2-furoate typically involves the esterification of 4-(4-formyl-2-pyrimidinyl)phenol with furoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The formyl group in the compound can undergo oxidation to form a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the formyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: 4-(4-Carboxy-2-pyrimidinyl)phenyl 2-furoate.

    Reduction: 4-(4-Hydroxymethyl-2-pyrimidinyl)phenyl 2-furoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Formyl-2-pyrimidinyl)phenyl 2-furoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(4-Formyl-2-pyrimidinyl)phenyl 2-furoate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. The pyrimidine ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Ester Groups

4-(4-Formyl-2-pyrimidinyl)phenyl 2-Thiophenecarboxylate
  • Molecular Formula : C₁₆H₁₀N₂O₃S
  • Molecular Weight : 310.33 g/mol
  • Key Differences : Replacement of the 2-furoate group with 2-thiophenecarboxylate introduces a sulfur atom, reducing electronegativity compared to the oxygen in furan. This substitution may alter electronic properties, solubility, and binding interactions in biological systems .
4-(4-Formyl-2-pyrimidinyl)phenyl 4-Fluorobenzenecarboxylate
  • Molecular Formula : C₁₈H₁₁FN₂O₃
  • Molecular Weight : 322.30 g/mol
  • Key Differences : The fluorobenzoate ester introduces a fluorine atom, which can enhance metabolic stability and influence lipophilicity. This modification is critical in optimizing pharmacokinetic profiles for drug candidates .

Analogues with Pyrimidine Substitutions

4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 2-Furoate
  • Molecular Formula : C₂₂H₁₆N₂O₄
  • Molecular Weight : 372.38 g/mol
  • Key Differences: The formyl group is replaced with a 4-methoxyphenyl substituent.
4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl 2-Furoate
  • Molecular Formula : C₁₉H₁₂N₂O₃S
  • Molecular Weight : 348.38 g/mol
  • Key Differences : Incorporation of a thienyl group on the pyrimidine introduces sulfur, which may affect π-stacking interactions and solubility. This variant could exhibit distinct catalytic or binding properties in coordination chemistry .

Functional Analogues in Pharmacology

Diloxanide Furoate
  • Molecular Formula: C₁₄H₁₁Cl₂NO₄
  • Molecular Weight : 328.15 g/mol
  • Key Differences : Features a dichloroacetamido group instead of the formyl-pyrimidinyl moiety. This structural difference underpins its use as an antiparasitic agent, targeting intestinal amoebiasis by inhibiting parasite metabolism .

Table 1. Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Properties
4-(4-Formyl-2-pyrimidinyl)phenyl 2-furoate C₁₆H₁₁N₂O₄ 295.27 Formyl pyrimidinyl, 2-furoate Pharmaceutical intermediates, cross-coupling reactions
4-(4-Formyl-2-pyrimidinyl)phenyl 2-thiophenecarboxylate C₁₆H₁₀N₂O₃S 310.33 Thiophenecarboxylate Material science, electronic materials
4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 2-furoate C₂₂H₁₆N₂O₄ 372.38 Methoxyphenyl pyrimidinyl Agrochemicals, organic synthesis
Diloxanide Furoate C₁₄H₁₁Cl₂NO₄ 328.15 Dichloroacetamido Antiparasitic agent

Research Findings

Reactivity and Functionalization : The formyl group in this compound enables derivatization (e.g., Schiff base formation), a feature absent in methoxy- or thienyl-substituted analogues .

Biological Activity : Diloxanide Furoate’s dichloroacetamido group confers antiparasitic activity, whereas the formyl-pyrimidine derivatives are more suited for catalytic or ligand-based applications .

Physical Properties: Evidence from furoate esters (e.g., methyl vs. ethyl 2-furoate) shows that even minor ester modifications significantly alter odor and volatility, suggesting that the 2-furoate group in the target compound may influence its sensory or stability profile .

Biological Activity

4-(4-Formyl-2-pyrimidinyl)phenyl 2-furoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting data on its efficacy against different biological targets.

The compound has the following chemical structure:

  • Molecular Formula : C13_{13}H9_{9}N1_{1}O3_{3}
  • CAS Number : 477870-58-9

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules, including enzymes and receptors involved in cancer progression and microbial resistance. The compound's furoate group is believed to enhance its binding affinity to target proteins, facilitating its therapeutic effects.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. It has been evaluated for its cytotoxic effects against various cancer cell lines, demonstrating promising results:

Cell Line IC50_{50} (µM) Mechanism
COLO205 (Colorectal)0.32Induction of apoptosis and cell cycle arrest
H460 (Lung)0.89Inhibition of tubulin polymerization
Hep3B (Liver)0.75Modulation of cyclin-dependent kinases

The compound's mechanism involves binding to the colchicine site on tubulin, inhibiting microtubule formation, which is crucial for mitosis .

Antimicrobial Activity

In addition to its anticancer effects, the compound has shown potential as an antimicrobial agent. Studies have assessed its efficacy against various bacterial strains, revealing that it can inhibit growth at low concentrations:

Microorganism Minimum Inhibitory Concentration (MIC) Effect
Staphylococcus aureus15 µg/mLBactericidal
Escherichia coli20 µg/mLBacteriostatic

These findings suggest that the compound may serve as a lead for developing new antimicrobial therapies.

Case Studies

  • Case Study on Anticancer Efficacy : A study conducted on the efficacy of the compound against a panel of human cancer cell lines demonstrated that it significantly reduced cell viability in a dose-dependent manner. The study utilized MTT assays to quantify cell proliferation inhibition, indicating a strong potential for further development as an anticancer agent.
  • Antimicrobial Assessment : In a clinical setting, the compound was tested against multi-drug resistant strains of bacteria. Results indicated that it could effectively inhibit bacterial growth, suggesting a role in treating infections that are resistant to conventional antibiotics.

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